Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with 3-amino-2-oxopyrrolidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxopyrrolidine-1-carboxylate
- Tert-butyl 3-cyano-2-oxopyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate is unique due to the presence of both an amino group and an oxo group on the pyrrolidine ring. This combination of functional groups allows for diverse chemical reactivity and makes the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5,10H2,1-3H3 |
InChI Key |
BHDGUSNVNKFPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)N |
Origin of Product |
United States |
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